Tert-butyl 2-amino-3-piperidin-2-ylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-piperidin-2-ylpropanoate is a chemical compound that features a tert-butyl ester group, an amino group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-piperidin-2-ylpropanoate typically involves the reaction of tert-butyl 2-bromo-3-piperidin-2-ylpropanoate with an amine source under suitable conditions. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-piperidin-2-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-amino-3-piperidin-2-ylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-piperidin-2-ylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-piperidin-2-ylpropanoate: Unique due to its combination of a tert-butyl ester group, an amino group, and a piperidine ring.
Tert-butyl 2-amino-3-piperidin-2-ylbutanoate: Similar structure but with an additional carbon in the backbone.
Tert-butyl 2-amino-3-piperidin-2-ylacetate: Similar structure but with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H24N2O2 |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)8-9-6-4-5-7-14-9/h9-10,14H,4-8,13H2,1-3H3 |
InChI Key |
SBGGYLSKSFJIQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCN1)N |
Origin of Product |
United States |
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